- Heterogeneous Metallaphotocatalytic C(sp2)-C(sp3) Cross-Coupling Reactions with Integrated Bipyridyl-Ni(II)-Carbon Nitride, Organic Letters, 2023, 25(22), 4124-4129

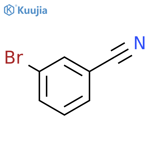

Cas no 93717-55-6 (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile)

![4'-Methyl-[1,1'-biphenyl]-2-carbonitrile structure](https://it.kuujia.com/scimg/cas/93717-55-6x500.png)

93717-55-6 structure

Nome del prodotto:4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

Numero CAS:93717-55-6

MF:C14H11N

MW:193.243843317032

MDL:MFCD06411093

CID:61645

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

- OTBN

- 2-cyano-4-methylbiphenyl

- 2-CYANO-4'-METHYL BIPHENYL

- 4'-methyl-2-cyano-biphenyl (for Losartan)

- AKOS BAR-1203

- 4'-METHYLBIPHENYL-2-CARBONITRILE

- 4'-METHYL-2-BIPHENYLCARBONITRILE

- 4'-METHYL-2-CYANOBIPHENYL

- 4'-METHYL[1,1'-BIPHENYL]-2-CARBONITRILE

- 2-(4-TOLYL)-BENZONITRILE

- 2-(4-METHYLPHENYL)BENZONITRILE

- [2-(P-TOLYL)BENZONITRILE]

- 2-Cyano-4'-methylbiphenyl (OTBN)

- 3-(phenylmethyl)Benzonitrile

- m-Tolunitrile,a-phenyl- (7CI)

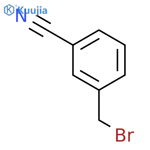

- 3-Benzylbenzonitrile

- 3-(Phenylmethyl)benzonitrile (ACI)

- m-Tolunitrile, α-phenyl- (7CI)

-

- MDL: MFCD06411093

- Inchi: 1S/C14H11N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2

- Chiave InChI: GOFIMQVJGKCLGF-UHFFFAOYSA-N

- Sorrisi: N#CC1C=C(CC2C=CC=CC=2)C=CC=1

Proprietà sperimentali

- Punto di fusione: 49-53 °C

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Informazioni sulla sicurezza

- Codice categoria di pericolo: 36/37/38-20/21/22

- Istruzioni di sicurezza: 36/37/39-26-22

-

Identificazione dei materiali pericolosi:

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX19986-10g |

3-Benzylbenzonitrile |

93717-55-6 | 10g |

$874.00 | 2024-07-18 | ||

| eNovation Chemicals LLC | D628447-5g |

2-Cyano-4-Methylbiphenyl |

93717-55-6 | 97% | 5g |

$160 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087716-5g |

3-Benzylbenzonitrile |

93717-55-6 | 98% | 5g |

¥220.00 | 2024-04-24 | |

| A2B Chem LLC | AX19986-1g |

3-Benzylbenzonitrile |

93717-55-6 | 1g |

$345.00 | 2024-07-18 | ||

| eNovation Chemicals LLC | D628447-5g |

2-Cyano-4-Methylbiphenyl |

93717-55-6 | 97% | 5g |

$160 | 2025-03-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858748-5g |

2-Cyano-4-Methylbiphenyl |

93717-55-6 | ≥98% | 5g |

¥92.70 | 2022-09-29 | |

| A2B Chem LLC | AX19986-25g |

3-Benzylbenzonitrile |

93717-55-6 | 25g |

$968.00 | 2024-07-18 | ||

| A2B Chem LLC | AX19986-5g |

3-Benzylbenzonitrile |

93717-55-6 | 5g |

$639.00 | 2024-07-18 | ||

| Aaron | AR01DQYM-250mg |

Benzonitrile, 3-(phenylmethyl)- |

93717-55-6 | 95% | 250mg |

$500.00 | 2025-02-10 | |

| Aaron | AR01DQYM-1g |

Benzonitrile, 3-(phenylmethyl)- |

93717-55-6 | 95% | 1g |

$800.00 | 2025-02-10 |

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dichloro-, (SP-4-2)- (functionalized with carbon nitride) Solvents: Tetrahydrofuran ; 36 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 d, 95 °C

Riferimento

- Preparation of hydrazide, amide, phthalimide and phthalhydrazide analogs as inhibitors of retroviral integrase, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium , 2′-[Bis(1-methylethyl)phosphino]-6-methoxy-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: 2-Methyltetrahydrofuran ; 15 min, rt; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Synthesis of Diarylmethanes via Pd-Catalyzed Coupling of Aryltosylates with Benzyltitanium Reagents, Russian Journal of General Chemistry, 2022, 92(7), 1340-1347

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Tri-o-tolylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 2 h, reflux; reflux → rt

Riferimento

- Preparation of 4,5-dihydro-1,2,4-triazin-6-ones and 1,2,4-trianzin-6-ones for use as fungicides, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Alternative Approach toward the Generation of Benzylic Zinc Reagent: Direct Oxidative Addition of Active Zinc into the Carbon-Oxygen Bond of Benzyl Mesylates, Synlett, 2015, 26(5), 666-670

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Isoamyl nitrite , Sodium carbonate Solvents: Chloroform ; 24 h, 60 °C

Riferimento

- Deaminative coupling of benzylamines and arylboronic acids, Chemical Science, 2023, 14(7), 1709-1714

Metodo di produzione 7

Condizioni di reazione

Riferimento

- The effect of meta- or para-cyano substitution on the reactivity of the radical cations of arylalkenes and alkanes. Radical ions in photochemistry. Part 34, Canadian Journal of Chemistry, 1995, 73(3), 307-18

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 2242836-60-6 Solvents: Ethanol , Water ; 5 h, 60 °C

Riferimento

- Picolinamide modified β-cyclodextrin/Pd (II) complex: Asupramolecular catalyst for Suzuki-Miyaura coupling of aryl, benzyl and allyl halides with arylboronic acids in water, Carbohydrate Polymers, 2018, 200, 200-210

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Allyl chloride , Zinc Catalysts: Cobalt dibromide Solvents: Acetonitrile ; 3 min, rt

1.2 rt

1.2 rt

Riferimento

- Synthesis of functionalized diarylmethanes via a cobalt-catalyzed cross-coupling of arylzinc species with benzyl chlorides, Chemical Communications (Cambridge, 2008, (40), 5019-5021

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Raw materials

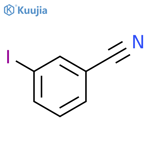

- 3-Iodobenzonitrile

- 3-Cyanobenzyl Bromide

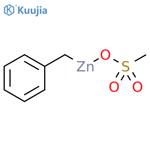

- Zinc, (methanesulfonato-κO)(phenylmethyl)-

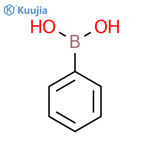

- (3-cyanophenyl)boronic acid

- Phenylboronic acid

- 3-Bromobenzonitrile

- 1-Benzyl-3-bromobenzene

- 3-Cyanobenzylamine

- Potassium benzyltrifluoroborate

- Phenyl Tosylate

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Preparation Products

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Letteratura correlata

-

Shelesh Krishna Saraswat,Ramanjaneyulu Seemaladinne,Media Noori Abdullah,Halim Zaini,Nabeel Ahmad,Nafis Ahmad,Esmail Vessally RSC Adv. 2023 13 13642

-

Fu-She Han Chem. Soc. Rev. 2013 42 5270

-

Brijesh S. Kadu Catal. Sci. Technol. 2021 11 1186

-

Jialei Du,Daili Xiang,Jie Chen,Hehuan Xia,Leichen Wang,Fushan Liu,Yiwei Zhao,Yuanyuan Zhang,Caixia Xu,Bin Wang Chem. Commun. 2021 57 11641

-

Ibrahim Abdellah,Pauline Kasongo,Axel Labattut,Régis Guillot,Emmanuelle Schulz,Cyril Martini,Vincent Huc Dalton Trans. 2018 47 13843

93717-55-6 (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) Prodotti correlati

- 4341-02-0(2-(2-Cyanophenyl)benzonitrile)

- 114772-53-1(4'-Methylbiphenyl-2-carbonitrile)

- 24973-49-7(2-Phenylbenzonitrile)

- 28804-96-8([1,1'-Biphenyl]carbonitrile)

- 400078-86-6(1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-phenyladamantan-2-yl)ethan-1-one)

- 2411300-45-1(2-Chloro-1-(4-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)propan-1-one)

- 1565720-07-1(5-Pyrimidinecarboxaldehyde, 2-(3-oxo-1-piperazinyl)-)

- 899407-87-5(N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo3,2-bquinazolin-9-amine)

- 1343908-68-8(1-((2-methylthiazol-4-yl)methyl)azetidin-3-ol)

- 138023-17-3(3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:93717-55-6)2-Cyano-4'-methylbiphenyl

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

atkchemica

(CAS:93717-55-6)4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta